molecular formula C18H15Cl2NO3S B371075 4-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 2,4-DICHLOROBENZOATE

4-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 2,4-DICHLOROBENZOATE

Cat. No.: B371075
M. Wt: 396.3g/mol
InChI Key: OBODUQRARMYBLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 2,4-DICHLOROBENZOATE is a chemical compound with the molecular formula C18H15Cl2NO3S and a molecular weight of 396.3 g/mol. This compound is known for its unique structure, which includes a morpholine ring, a carbothioyl group, and a dichlorobenzoate moiety.

Preparation Methods

The synthesis of 4-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 2,4-DICHLOROBENZOATE typically involves the reaction of 4-(morpholinocarbothioyl)phenol with 2,4-dichlorobenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 2,4-DICHLOROBENZOATE can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the carbothioyl group to a thiol or other reduced forms.

    Substitution: The dichlorobenzoate moiety can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 2,4-DICHLOROBENZOATE has various applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of other complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein binding due to its unique structure.

    Industry: It may be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 2,4-DICHLOROBENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The carbothioyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The dichlorobenzoate moiety may also contribute to the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar compounds to 4-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 2,4-DICHLOROBENZOATE include other carbothioyl-substituted phenyl benzoates and morpholine derivatives. These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and applications. For example, 4-(morpholinocarbothioyl)phenyl benzoate lacks the dichloro substitution, which can affect its reactivity and binding properties.

Properties

Molecular Formula

C18H15Cl2NO3S

Molecular Weight

396.3g/mol

IUPAC Name

[4-(morpholine-4-carbothioyl)phenyl] 2,4-dichlorobenzoate

InChI

InChI=1S/C18H15Cl2NO3S/c19-13-3-6-15(16(20)11-13)18(22)24-14-4-1-12(2-5-14)17(25)21-7-9-23-10-8-21/h1-6,11H,7-10H2

InChI Key

OBODUQRARMYBLM-UHFFFAOYSA-N

SMILES

C1COCCN1C(=S)C2=CC=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

C1COCCN1C(=S)C2=CC=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.